molecular formula C18H20N4O3 B2999948 1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea CAS No. 891099-50-6

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea

Cat. No.: B2999948
CAS No.: 891099-50-6
M. Wt: 340.383
InChI Key: WPHYAFKGWBHIFB-UHFFFAOYSA-N
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Description

1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis and Biological Evaluation

One notable application of this compound involves its role in the stereoselective synthesis of active metabolites for potent inhibitors, such as PI3 kinase inhibitors. For instance, the synthesis and stereochemical determination of an active metabolite of the potent PI3 kinase inhibitor PKI-179, which is closely related to the compound , demonstrates the compound's importance in developing new therapeutic agents. This synthesis process involves stereospecific hydroboration and stereoselective reduction, highlighting its utility in creating enantiomerically pure substances with significant biological activities (Chen et al., 2010).

Synthesis Techniques and Characterization

The compound's synthesis techniques and characterization also represent a critical area of research. For example, the development of various synthetic methods to create 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea showcases the compound's versatility and the interest in understanding its chemical properties. These methods, including carbonylation reactions and substitution reactions, provide insights into efficient synthesis routes, furthering its applicability in scientific research (Sarantou & Varvounis, 2022).

Anticancer and Antiproliferative Effects

The compound and its derivatives have been evaluated for anticancer and antiproliferative effects, demonstrating significant potential in cancer treatment research. The design, synthesis, and biological evaluation of urea derivatives as new anticancer agents highlight the compound's relevance in medicinal chemistry. These studies have found that certain derivatives exhibit potent inhibitory activities against various cancer cell lines, indicating the compound's potential as a base structure for developing novel anticancer agents (Feng et al., 2020).

Molecular Sensing and Supramolecular Chemistry

The compound's utility extends to molecular sensing and supramolecular chemistry, where its derivatives are explored for conformational and tautomeric control. This research area explores how modifications to the compound can affect its physical and chemical properties, opening new possibilities for its application in molecular sensing based on tautomerism controlled by conformational state (Kwiatkowski et al., 2019).

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-25-16-6-4-15(5-7-16)22-12-14(9-17(22)23)21-18(24)20-11-13-3-2-8-19-10-13/h2-8,10,14H,9,11-12H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHYAFKGWBHIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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